molecular formula C11H9NOS B1411995 5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde CAS No. 1603039-78-6

5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde

Cat. No. B1411995
CAS RN: 1603039-78-6
M. Wt: 203.26 g/mol
InChI Key: KXAPKHYINPGKFN-UHFFFAOYSA-N
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Description

“5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde” is a chemical compound that has been used in scientific research. It has unique properties that make it ideal for applications in drug discovery, material synthesis, and catalysis studies. It is a part of a novel 1,3,4-oxadiazole derivative, specifically known as, 2- (5-methylthiophen-2-yl)-5- (pyridin-3-yl)-1,3,4-oxadiazole (MTPO) .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. It is a part of a novel 1,3,4-oxadiazole derivative, known as MTPO . The synthesis process involves a series of chemical reactions, and the resulting compound has been evaluated for its ability to inhibit the corrosion of mild steel .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a common feature in many nitrogen heterocycles . The empirical formula is C10H8OS2, and it has a molecular weight of 208.30 .


Chemical Reactions Analysis

This compound has been studied for its corrosion inhibition potential. It has demonstrated excellent inhibition efficiency (99.05% at 500 ppm, 298 K) with a mixed-type inhibitory mechanism . Furthermore, it follows the Langmuir adsorption isotherm, which provides insights into the adsorption phenomena .

Scientific Research Applications

Novel Quinone-Fused Corroles

5,10,15-tris(pentafluorophenyl)corrole-3-carbaldehyde, a related compound, was used in the synthesis of novel quinone-fused corroles. These derivatives were obtained through 1,3-dipolar cycloaddition reactions with quinones, demonstrating potential in the field of organic synthesis (Vale et al., 2007).

Conversion of Acetamidothiophens into Thienopyridines

Research has shown that 5-substituted-2-acetamidothiophens can be converted into 2-acetamidothiophen-3-carbaldehydes, and further to 6-chlorothieno[2,3-b]pyridines. This process highlights the versatile synthetic applications of similar compounds in creating fused pyridines (Meth–Cohn et al., 1981).

Synthesis of Pyridinyl Ethene-Diols

The synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol from a condensation reaction involving pyridine-2-carbaldehyde demonstrates the potential of similar compounds in organic synthesis, particularly in creating novel molecular structures (Percino et al., 2005).

Oxadiazole Derivatives from Thiosemicarbazone Complexes

Research involving pyridine-2-carbaldehyde thiosemicarbazone and its derivatives has led to the creation of 1,3,4-oxadiazole derivatives, indicating potential applications in coordination chemistry and ligand synthesis (Gómez-Saiz et al., 2003).

Synthesis of Pyridyl-Pyrazole Derived Schiff Base Ligand Complexes

The synthesis of complexes involving pyridyl-pyrazole derived Schiff base ligands, such as 5-methyl-1-(pyridin-2-yl)-N′-[pyridin-2-ylmethylidene]pyrazole-3-carbohydrazide, showcases the role of similar compounds in creating diverse metal complexes with potential applications in material science and coordination chemistry (Das et al., 2010).

properties

IUPAC Name

5-(5-methylthiophen-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-2-3-11(14-8)10-4-9(7-13)5-12-6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAPKHYINPGKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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